1-(2-Methoxybenzoyl)pyrrolidine

Overview

Description

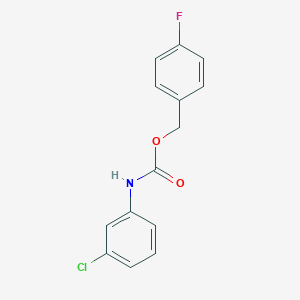

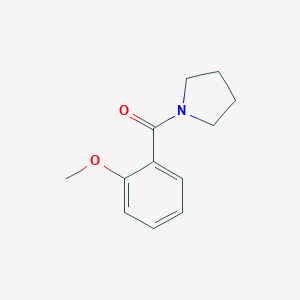

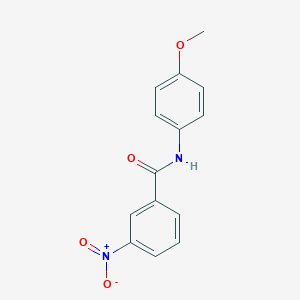

1-(2-Methoxybenzoyl)pyrrolidine is a chemical compound with the molecular formula C12H15NO2 . It is a derivative of pyrrolidine, a five-membered nitrogen-containing ring . This compound is used in laboratory chemicals .

Synthesis Analysis

The synthesis of 1-(2-Methoxybenzoyl)pyrrolidine can be achieved from Pyrrolidine and Methyl 2-methoxybenzoate . Pyrrolidine synthesis involves the N-heterocyclization of primary amines with diols . The synthetic strategies used can be categorized into two: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of 1-(2-Methoxybenzoyl)pyrrolidine is characterized by a five-membered pyrrolidine ring . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The molecular weight of this compound is 205.25300 .Chemical Reactions Analysis

Pyrrolidine derivatives, including 1-(2-Methoxybenzoyl)pyrrolidine, have been shown to possess significant anti-bacterial activity . The pyrrolidine-2-one scaffold is a structural feature recurrent in antitumor agents .Physical And Chemical Properties Analysis

The physical properties of 1-(2-Methoxybenzoyl)pyrrolidine include its molecular weight, which is 205.25300 . Familiar examples of physical properties include density, color, hardness, melting and boiling points, and electrical conductivity .Scientific Research Applications

Crystal Structure and Molecular Conformation

- The conformation and crystal structure of similar compounds like 1-(4-methoxybenzoyl)-5-oxo-2-pyrrolidinepropanoic acid have been studied, providing insights into molecular interactions and stability, which are crucial for understanding the behavior of 1-(2-Methoxybenzoyl)pyrrolidine in different environments (Amato et al., 1990).

Molecular Dynamics and NMR Studies

- Dynamic Nuclear Magnetic Resonance (NMR) studies on N-benzoyl pyrrolidine derivatives, including N-(4-methoxybenzoyl) pyrrolidine, provide valuable information on molecular dynamics, which is essential for understanding the chemical behavior and potential applications of 1-(2-Methoxybenzoyl)pyrrolidine (Tafazzoli et al., 2008).

Antineoplastic Properties

- Some derivatives of 1-(2-Methoxybenzoyl)pyrrolidine have been explored for potential antineoplastic (anti-cancer) properties. This application is significant for medicinal chemistry and cancer research (Banerjee et al., 2002).

Anti-Inflammatory and Analgesic Activities

- Compounds structurally similar to 1-(2-Methoxybenzoyl)pyrrolidine, like 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, have been synthesized and evaluated for their anti-inflammatory and analgesic activities, suggesting a potential research avenue for 1-(2-Methoxybenzoyl)pyrrolidine (Ikuta et al., 1987).

Synthesis and Chemical Reactions

- The synthesis techniques and chemical reactions involving compounds like 1-(4-methoxybenzoyl)pyrrolidine are studied, providing a foundational understanding for the manipulation and application of 1-(2-Methoxybenzoyl)pyrrolidine in various fields (Huang, 1987).

Anti-Alzheimer's Potential

- N-benzylated (pyrrolidin-2-one) derivatives have been investigated for anti-Alzheimer's activity, which may guide the exploration of 1-(2-Methoxybenzoyl)pyrrolidine in neurological research (Gupta et al., 2020).

Solvent Extraction and Membrane Separation Applications

- Derivatives similar to 1-(2-Methoxybenzoyl)pyrrolidine have been applied in solvent extraction and membrane separation processes, particularly in the recovery of noble metals, indicating potential industrial applications (Bożejewicz et al., 2021).

High-Field NMR Study

- High-field NMR studies of pyrrolidine derivatives can offer detailed insights into molecular structure and bonding, relevant to understanding the chemical characteristics of 1-(2-Methoxybenzoyl)pyrrolidine (Duewell, 1981).

Antitubercular Activity

- Some pyrrolidine derivatives have been explored for their antitubercular activity, suggesting a potential area of research for 1-(2-Methoxybenzoyl)pyrrolidine in the treatment of tuberculosis (Badiger & Khazi, 2013).

Antiarrhythmic and Antihypertensive Effects

- Research on pyrrolidine derivatives for antiarrhythmic and antihypertensive effects highlights potential cardiovascular applications for 1-(2-Methoxybenzoyl)pyrrolidine (Malawska et al., 2002).

Safety And Hazards

While specific safety data for 1-(2-Methoxybenzoyl)pyrrolidine was not found, it’s important to handle laboratory chemicals with care. This includes not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .

Future Directions

The future directions for 1-(2-Methoxybenzoyl)pyrrolidine and other pyrrolidine derivatives involve their potential use in drug discovery. The pyrrolidine ring is a versatile scaffold for novel biologically active compounds . Pyrrolidine alkaloids can be some of the best sources of pharmacologically active lead compounds .

properties

IUPAC Name |

(2-methoxyphenyl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-15-11-7-3-2-6-10(11)12(14)13-8-4-5-9-13/h2-3,6-7H,4-5,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFARUGAXFNCLRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Methoxybenzoyl)pyrrolidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-chloro-1H-pyrazolo[3,4-f]quinoline](/img/structure/B182257.png)